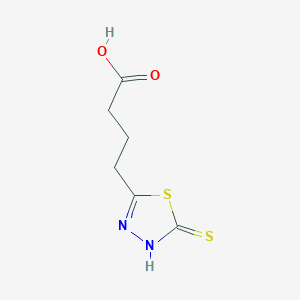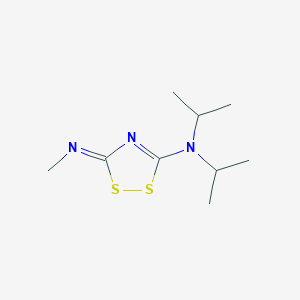
3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” is a complex organic compound that belongs to the class of dithiazoles. These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. The specific structure and substituents of this compound may impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” typically involves the formation of the dithiazole ring followed by the introduction of the amine and imine substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-bis(1-methylethyl) and methylimino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” may undergo various chemical reactions, including:
Oxidation: Conversion of the dithiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the imine group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the dithiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Use as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: Incorporation into ligand frameworks for coordination chemistry.
Biology
Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazole ring and substituents may play a crucial role in binding to these targets and exerting the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,2,4-Dithiazol-5-amine: A simpler analog without the N,N-bis(1-methylethyl) and methylimino groups.
1,2,4-Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of the dithiazole ring with the N,N-bis(1-methylethyl) and methylimino groups may impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
58106-13-1 |
|---|---|
Molekularformel |
C9H17N3S2 |
Molekulargewicht |
231.4 g/mol |
IUPAC-Name |
5-methylimino-N,N-di(propan-2-yl)-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C9H17N3S2/c1-6(2)12(7(3)4)9-11-8(10-5)13-14-9/h6-7H,1-5H3 |
InChI-Schlüssel |
XWFOXIGPORTBRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=NC(=NC)SS1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


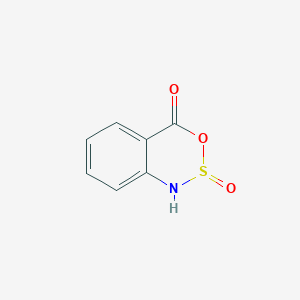
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
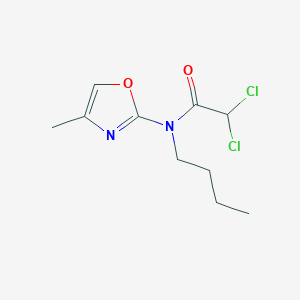
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
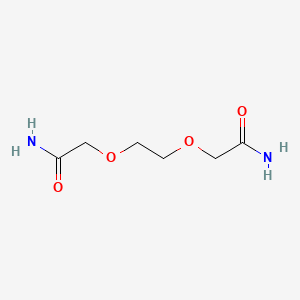
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


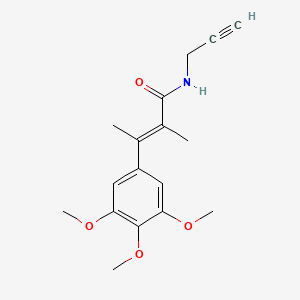
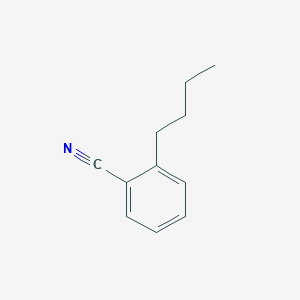
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
